3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid typically involves the construction of the benzofuran ring followed by functionalization at specific positions. One common method includes the Claisen rearrangement, where an allyl vinyl ether undergoes thermal rearrangement to form the benzofuran core
Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are frequently employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Industry: It can be used in the synthesis of pharmaceuticals and agrochemicals, leveraging its reactivity and functional groups.
Mechanism of Action
The mechanism by which 3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the enzyme’s active site, preventing it from repairing DNA damage. This can lead to cell death in cancer cells that rely on PARP-1 for survival . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry.
Comparison with Similar Compounds
2,3-Dihydrobenzofuran-7-carboxamide: This compound shares a similar core structure but differs in its functional groups, leading to different biological activities.
2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide: Another related compound with variations in the oxo and carboxamide groups, affecting its reactivity and applications.
Uniqueness: 3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit PARP-1 and its potential in therapeutic applications set it apart from other benzofuran derivatives .
Properties
Molecular Formula |
C9H6O4 |
---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
3-oxo-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C9H6O4/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-3H,4H2,(H,11,12) |
InChI Key |
TYDQRLBBPGJRJC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(O1)C(=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.